molecular formula C10H8BrNS B12951967 7-Bromo-2-cyclopropylbenzo[d]thiazole

7-Bromo-2-cyclopropylbenzo[d]thiazole

Cat. No.: B12951967
M. Wt: 254.15 g/mol
InChI Key: KJPDZCNZIWDSFA-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopropylbenzo[d]thiazole is a heterocyclic compound that features a bromine atom, a cyclopropyl group, and a benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopropylbenzo[d]thiazole typically involves the bromination of 2-cyclopropylbenzo[d]thiazole. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-cyclopropylbenzo[d]thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or alkoxides in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-cyclopropylbenzo[d]thiazole-7-amine, while oxidation can produce this compound-1-oxide.

Mechanism of Action

The mechanism of action of 7-Bromo-2-cyclopropylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylbenzo[d]thiazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Chloro-2-cyclopropylbenzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    2-Cyclopropylbenzo[d]thiazole-7-amine: An amine derivative that may have different pharmacological effects.

Uniqueness

7-Bromo-2-cyclopropylbenzo[d]thiazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets.

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

7-bromo-2-cyclopropyl-1,3-benzothiazole

InChI

InChI=1S/C10H8BrNS/c11-7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5H2

InChI Key

KJPDZCNZIWDSFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(S2)C(=CC=C3)Br

Origin of Product

United States

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